METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Cyclohexylcarbonyl Group: This step often involves acylation reactions using cyclohexylcarbonyl chloride in the presence of a base.
Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using phenylsulfonyl chloride.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-indole-3-carboxylate
Uniqueness
METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both cyclohexylcarbonyl and phenylsulfonyl groups, along with the benzofuran core, distinguishes it from other similar compounds and may result in unique reactivity and applications.
Properties
Molecular Formula |
C24H25NO6S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 5-[benzenesulfonyl(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H25NO6S/c1-16-22(24(27)30-2)20-15-18(13-14-21(20)31-16)25(23(26)17-9-5-3-6-10-17)32(28,29)19-11-7-4-8-12-19/h4,7-8,11-15,17H,3,5-6,9-10H2,1-2H3 |
InChI Key |
ADOSXJILWBDLLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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